molecular formula C16H19ClN4O4S B11161448 4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

4-(acetylamino)-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B11161448
M. Wt: 398.9 g/mol
InChI Key: VKQFTQRDNFYARH-UHFFFAOYSA-N
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Description

5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE is an organic compound with the molecular formula C16H19ClN4O4S and a molecular weight of 398.86446 . This compound is known for its unique structure, which includes a thiadiazole ring, a methoxybenzamide moiety, and an ethoxyethyl side chain. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

The synthesis of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with acetic anhydride to form 5-chloro-4-acetamido-2-methoxybenzoic acid. This intermediate is then reacted with 5-(2-ethoxyethyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE include:

The uniqueness of 5-CHLORO-4-ACETAMIDO-N-[5-(2-ETHOXYETHYL)-1,3,4-THIADIAZOL-2-YL]-2-METHOXYBENZAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

4-acetamido-5-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C16H19ClN4O4S/c1-4-25-6-5-14-20-21-16(26-14)19-15(23)10-7-11(17)12(18-9(2)22)8-13(10)24-3/h7-8H,4-6H2,1-3H3,(H,18,22)(H,19,21,23)

InChI Key

VKQFTQRDNFYARH-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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